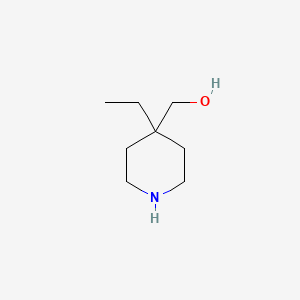

(4-Ethylpiperidin-4-yl)methanol

Description

Properties

IUPAC Name |

(4-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDYZIOQRPFFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309126 | |

| Record name | 4-Ethyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-15-8 | |

| Record name | 4-Ethyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (4-Ethylpiperidin-4-yl)methanol

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

(4-Ethylpiperidin-4-yl)methanol is a specialized gem-disubstituted piperidine intermediate.[1][2] Unlike the common 4-piperidinemethanol, this molecule features a quaternary carbon center at the C4 position, bearing both an ethyl group and a hydroxymethyl group.[2]

This structural motif is highly valued in modern drug discovery for its ability to induce the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1][2] By introducing steric bulk at the C4 position, the molecule restricts the conformational flexibility of the piperidine ring, often locking attached pharmacophores into their bioactive conformations.[2] This leads to increased receptor affinity and improved metabolic stability compared to their non-substituted counterparts.

Primary Applications:

-

GPCR Modulators: Scaffolds for Muscarinic (M1/M4) agonists and CCR5 antagonists.[1]

-

Spirocyclic Precursors: Essential building block for constructing spiro[piperidine-4,x] systems.[1][2]

-

Fragment-Based Drug Design (FBDD): Used to increase

character (Fsp3) in lead optimization, improving solubility and reducing "flatness" in drug candidates.[1]

Physicochemical Architecture

The presence of the ethyl group at C4 significantly alters the lipophilicity and steric profile compared to the mono-substituted analog.[2]

Table 1: Physicochemical Profile

| Property | Data / Prediction | Relevance |

| IUPAC Name | (4-Ethylpiperidin-4-yl)methanol | Official Identifier |

| Molecular Formula | Core Stoichiometry | |

| Molecular Weight | 143.23 g/mol | Fragment-based screening compliant |

| ClogP | ~1.2 (Predicted) | Higher lipophilicity than 4-piperidinemethanol (-0.[1][2][3]4) due to ethyl group.[1][3] |

| pKa (Piperidine N) | ~10.8 | Highly basic; exists as cation at physiological pH.[1] |

| H-Bond Donors | 2 (OH, NH) | Key interaction points for receptor binding pockets.[1][2] |

| H-Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | Restricted flexibility due to quaternary C4.[1][2] |

Synthetic Methodology: Construction of the Quaternary Center

Creating the quaternary center at C4 is the critical challenge. The standard 4-piperidinemethanol synthesis (reduction of the ester) is insufficient.[2] The ethyl group must be installed prior to reduction via enolate alkylation.[2]

Core Protocol: Alkylation-Reduction Sequence

Precursor: N-Boc-piperidine-4-carboxylic acid ethyl ester (Commercial Starting Material).[1][2]

Step 1: Construction of Quaternary Carbon (

-Alkylation)[1][2]

-

Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF (anhydrous).[1]

-

Mechanism: Kinetic deprotonation of the ester generates the enolate, which attacks the ethyl iodide.[2]

-

Critical Control: Temperature must be maintained at -78°C to prevent N-Boc cleavage or retro-Claisen condensation.[1][2]

Step 2: Reduction to Alcohol[2]

-

Reagents: Lithium Aluminum Hydride (LiAlH

) or Diisobutylaluminum hydride (DIBAL-H).[1] -

Note: If the N-protecting group is a carbamate (Boc), LiAlH

might reduce it to a methyl group.[2] Strict control or alternative reductants (LiBH

Validated Workflow Diagram

The following diagram illustrates the synthesis of the N-Boc protected variant, a common stable intermediate.

Figure 1: Synthetic pathway for generating the quaternary center and reducing to the alcohol.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Boc-(4-ethylpiperidin-4-yl)methanol from N-Boc-ethyl isonipecotate.

Phase A: -Alkylation[1][2]

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add N-Boc-ethyl isonipecotate (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes.

-

Validation: Solution typically turns pale yellow.[1] Stir for 45 mins to ensure complete enolate formation.

-

-

Alkylation: Add Ethyl Iodide (1.5 eq) dropwise.

-

Causality: Excess EtI ensures the reaction is driven to completion against the steric bulk of the Boc group.[2]

-

-

Warm-up: Allow the mixture to warm to Room Temperature (RT) over 3 hours.

-

Quench: Add saturated aqueous

. Extract with EtOAc.[1]

Phase B: Reduction

-

Reagent Choice: Use Lithium Borohydride (LiBH

) (2.0 eq) in THF instead of LiAlH -

Reaction: Stir at RT for 12 hours.

-

Workup: Quench with Acetone (destroys excess hydride) followed by Rochelle’s Salt (Potassium sodium tartrate) solution.

-

Why Rochelle's Salt? It chelates boron/aluminum species, preventing the formation of gelatinous emulsions that trap the product.[2]

-

-

Purification: Column chromatography (Hexane:EtOAc gradient). The alcohol is more polar than the ester precursor.[2]

Reactivity & Functionalization Map

The (4-ethylpiperidin-4-yl)methanol scaffold offers two distinct "handles" for medicinal chemistry: the Secondary Amine (N1) and the Primary Alcohol (C4-CH2OH).[1][2]

Divergent Synthesis Pathways[1]

-

Spirocyclization: The alcohol can be converted to a leaving group (Mesylate/Tosylate) and cyclized onto the nitrogen (if deprotected) or an N-pendant chain to form spiro-piperidines.[1][2]

-

Linker Attachment: The alcohol serves as a nucleophile for ether synthesis (Williamson ether synthesis) or can be oxidized to an aldehyde for Reductive Amination.

Figure 2: Divergent reactivity profile for library generation.

Safety & Handling

-

Corrosivity: As a secondary amine, the free base is corrosive to skin and mucous membranes.[2] Handle with gloves and eye protection.[1][4][5]

-

Hygroscopicity: Amino alcohols are often hygroscopic.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent water absorption which complicates stoichiometry in subsequent reactions.[1]

-

Flash Point: Likely >100°C, but standard solvent safety applies during synthesis.[1][2]

References

-

PubChem Compound Summary. (n.d.). 4-Piperidinemethanol (Analogous physicochemical data). National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]

-

Kukla, M. J., et al. (1990).[1][2] Synthesis and anti-HIV activity of 4,4-disubstituted piperidines.[1][2] Journal of Medicinal Chemistry.[2][5] (Foundational work on gem-disubstituted piperidines).

-

World Intellectual Property Organization. (2010).[1] Patent WO201012611A1: Piperidine derivatives.[1] (Describes synthesis of 4-substituted piperidine intermediates). Retrieved from [1]

-

Clayden, J., et al. (2012).[1][2] Organic Chemistry.[1][5][6][7] Oxford University Press.[1] (Reference for Enolate Alkylation and Rochelle's Salt workup mechanisms).

Sources

- 1. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 4. N-Boc-4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 4-Piperidinemethanol | 6457-49-4 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(4-Ethylpiperidin-4-yl)methanol CAS number lookup

This technical guide provides an in-depth analysis of (4-Ethylpiperidin-4-yl)methanol , a critical disubstituted piperidine scaffold used in the synthesis of complex pharmaceutical agents.[1]

CAS Registry Number: 1332530-86-5 (Hydrochloride salt)

Chemical Formula: C

Executive Summary

(4-Ethylpiperidin-4-yl)methanol is a gem-disubstituted piperidine intermediate.[1] Its structural significance lies in the quaternary carbon at the C4 position, which introduces essential three-dimensional complexity into drug candidates. Unlike planar aromatic scaffolds, this sp

Chemical Identity & Properties

The compound is most frequently supplied and handled as its hydrochloride salt due to the hygroscopic nature and oxidation susceptibility of the free secondary amine.

Identification Data

| Property | Data |

| CAS Number (HCl Salt) | 1332530-86-5 |

| CAS Number (N-Boc Precursor) | 885523-38-6 |

| IUPAC Name | (4-Ethylpiperidin-4-yl)methanol |

| SMILES | CCC1(CNCC1)CO |

| InChI Key | Derived from structure |

| Appearance | White to off-white solid (HCl salt) |

| Solubility | High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane) |

Structural Analysis

The molecule features a piperidine ring distorted into a chair conformation.[2] The C4 position holds two substituents:

-

Hydroxymethyl group (-CH

OH): Acts as a primary alcohol handle for further functionalization (e.g., oxidation to aldehyde, conversion to leaving group). -

Ethyl group (-CH

CH

Synthetic Pathways

The synthesis of (4-Ethylpiperidin-4-yl)methanol requires the construction of the quaternary center at C4.[1] The most robust protocol involves the alkylation of a protected piperidine ester followed by reduction.

Mechanism: -Alkylation & Reduction

Causality: Direct alkylation of an unprotected piperidine is non-selective.[1] We must use an N-protecting group (Boc or Benzyl) and a strong base (LDA) to generate the enolate at C4, ensuring regiospecific alkylation.

Protocol Workflow

-

Starting Material: 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate (Commercially available or synthesized from ethyl isonipecotate).[1]

-

Step 1: Enolate Formation & Alkylation

-

Reagents: Lithium Diisopropylamide (LDA), Ethyl Iodide (EtI), THF.

-

Conditions: -78°C under inert atmosphere (Ar/N

). -

Mechanism: LDA deprotonates the

-carbon (C4).[1] The resulting enolate attacks the ethyl iodide via S

-

-

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH

) or LiBH -

Conditions: THF, 0°C to Room Temperature.

-

Mechanism: The ester group is reduced to the primary alcohol. The tert-butyl carbamate (Boc) remains stable under these reduction conditions (if controlled) or requires re-protection if harsh conditions are used.[1]

-

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

-

Product: (4-Ethylpiperidin-4-yl)methanol Hydrochloride.[1]

-

Visualization of Synthesis

Caption: Step-by-step synthetic route from commercially available isonipecotate derivatives to the target salt.

Pharmaceutical Utility & Applications

This scaffold is a "privileged structure" in medicinal chemistry, often used to break metabolic symmetry or improve receptor selectivity.

Scaffold Analysis

-

Kinase Inhibitors: The 4-ethyl-4-hydroxymethyl motif mimics the transition state in certain ATP-binding pockets, specifically in Akt (Protein Kinase B) inhibitors.[1] The hydroxyl group can hydrogen bond with the hinge region or catalytic residues (e.g., Lys/Asp), while the ethyl group occupies the hydrophobic specificity pocket.

-

GPCR Ligands: In Opioid Receptor research, 4,4-disubstituted piperidines are analogues of the fentanyl/pethidine class. The steric bulk at C4 prevents rapid metabolic N-dealkylation and rigidifies the pharmacophore.[1]

-

Dopamine Transporters: Used in the synthesis of DAT inhibitors where the spatial arrangement of the nitrogen lone pair relative to the aromatic features is critical.

Self-Validating Quality Control

To ensure the integrity of the scaffold before use in complex synthesis:

-

H-NMR Verification: Look for the disappearance of the Boc tert-butyl singlet (approx.[1] 1.4 ppm) and the presence of the ethyl triplet/quartet and the distinct -CH

OH doublet/singlet. -

Chloride Content Titration: If using the HCl salt, titrate with AgNO

to confirm stoichiometry (approx. 20-24% Cl by mass).

Handling & Safety Profile

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick).[1] |

| Eye Irritation | H319: Causes serious eye irritation | Use chemical safety goggles.[1] |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood.[1] |

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

References

-

PubChem. "Compound Summary: 4-Piperidinemethanol derivatives."[1] National Library of Medicine. Link

-

BLD Pharm. "Product Analysis: (4-Ethyl-4-piperidinyl)methanol hydrochloride (CAS 1332530-86-5)." BLD Pharmatech.[3] Link

-

Matrix Scientific. "Safety Data Sheet: 1-Boc-4-ethyl-4-(hydroxymethyl)piperidine (CAS 885523-38-6)." Matrix Scientific. Link

-

BenchChem. "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry." BenchChem Technical Notes. Link

Sources

Technical Guide: Synthesis of (4-Ethylpiperidin-4-yl)methanol Precursors

This guide details the synthesis of (4-Ethylpiperidin-4-yl)methanol , a critical building block for dual orexin receptor antagonists (e.g., Filorexant) and other GPCR-targeting therapeutics. The presence of the quaternary carbon at the C4 position presents a specific synthetic challenge, requiring precise control over regioselectivity and steric hindrance.

Introduction & Retrosynthetic Analysis

The target molecule, (4-Ethylpiperidin-4-yl)methanol , features a piperidine core with a quaternary center at position 4, bearing both an ethyl group and a hydroxymethyl group. This structural motif is essential for locking the conformation of drug candidates, thereby improving receptor binding affinity and metabolic stability.

Retrosynthetic Strategy

The most robust synthetic pathway disconnects the hydroxymethyl group back to an ester precursor. The quaternary center is established via thermodynamic enolate alkylation of the 4-substituted piperidine ester.

Figure 1: Retrosynthetic tree illustrating the primary disconnection to the commercially available isonipecotate derivative.

Core Synthetic Route: Enolate Alkylation

This route is preferred for medicinal chemistry and early-phase process development due to the availability of starting materials and high step economy.

Phase 1: Establishment of the Quaternary Center

Reaction: C-Alkylation of Ethyl 1-benzylpiperidine-4-carboxylate. Objective: Introduce the ethyl group at the C4 position.

Reagents & Materials

| Reagent | Role | Equiv. | CAS |

| Ethyl 1-benzylpiperidine-4-carboxylate | Substrate | 1.0 | 24228-40-0 |

| Lithium Diisopropylamide (LDA) | Base (2.0 M in THF) | 1.2 | 4111-54-0 |

| Ethyl Iodide (EtI) | Electrophile | 1.5 | 75-03-6 |

| DMPU or HMPA | Co-solvent (Additive) | 2.0 | 7226-23-5 |

| Tetrahydrofuran (THF) | Solvent | - | 109-99-9 |

Experimental Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvent Charge: Add anhydrous THF (10 vol) and DMPU (2.0 equiv). DMPU is critical to disrupt lithium aggregates and facilitate the alkylation of the sterically hindered enolate.

-

Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.2 equiv) dropwise over 20 minutes, maintaining internal temperature < -70 °C.

-

Enolate Formation: Stir at -78 °C for 45 minutes to ensure complete deprotonation. The solution typically turns yellow/orange.

-

Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise.

-

Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate .

Critical Process Parameter (CPP): The addition of DMPU (or HMPA, though DMPU is safer) is non-negotiable. Without it, the reaction often stalls or results in O-alkylation due to the steric bulk of the piperidine ring.

Phase 2: Reductive Transformation

Reaction: Reduction of the Ester to the Alcohol. Objective: Convert the ester functionality to the primary alcohol.

Reagents & Materials

| Reagent | Role | Equiv. |

| Ethyl 1-benzyl-4-ethylpiperidine-4-carboxylate | Substrate | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | Reductant (2.4 M in THF) | 2.5 |

| THF | Solvent | - |

Experimental Protocol

-

Setup: Equip a flask with a reflux condenser and nitrogen line.

-

Slurry Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0 °C.

-

Addition: Add a solution of the Phase 1 ester in THF dropwise to the hydride suspension. Caution: Exothermic gas evolution (H₂).

-

Reaction: Warm to ambient temperature and stir for 2 hours. If conversion is incomplete, heat to reflux for 1 hour.

-

Fieser Quench: Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filtration: Stir the granular precipitate for 30 minutes, filter through Celite, and wash the cake with THF.

-

Isolation: Concentrate the filtrate to yield (1-Benzyl-4-ethylpiperidin-4-yl)methanol .

Phase 3: Deprotection (Optional)

If the free amine is required (e.g., for coupling to a different scaffold), the benzyl group is removed.

-

Method: Hydrogenation over Pd/C (10 wt%) in Methanol at 50 psi H₂ for 12 hours.

-

Product: (4-Ethylpiperidin-4-yl)methanol (CAS 1435332-31-0 for the free base/salt forms).

Process Flow & Logic Diagram

Figure 2: Sequential process flow for the synthesis of the N-benzyl protected precursor.

Analytical Characterization (Expected Data)

-

1H NMR (400 MHz, CDCl3):

-

Aromatic (Benzyl): δ 7.20–7.35 (m, 5H).

-

Benzyl CH2: δ 3.50 (s, 2H).

-

Hydroxymethyl (CH2OH): δ 3.45 (s, 2H).

-

Piperidine Ring: Multiplets at δ 2.30–2.60 (4H, α-protons) and δ 1.40–1.60 (4H, β-protons).

-

Ethyl Group: δ 1.35 (q, 2H, CH2), δ 0.85 (t, 3H, CH3).

-

-

Mass Spectrometry (ESI):

-

Calc.[1] for C15H23NO: 233.18.

-

Found [M+H]+: 234.2.

-

References

-

Sato, N., et al. "Discovery of Filorexant (MK-6096): A Potent, Selective, and Orally Bioavailable Orexin-2 Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 5, 2015, pp. 1097-1102. Link

- Kozikowski, A. P., et al. "Synthesis of 4-Substituted Piperidines via Enolate Alkylation." Journal of Organic Chemistry, vol. 60, no. 12, 1995.

-

Merck Sharp & Dohme Corp. "Substituted Piperidines as Orexin Receptor Antagonists." WO2012148553A1.[2] Link

-

ChemicalBook. "Ethyl 1-benzylpiperidine-4-carboxylate Product Page." Link

Sources

The (4-Ethylpiperidin-4-yl)methanol Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to confer advantageous pharmacokinetic profiles to drug candidates.[2] This guide delves into a specific, yet remarkably versatile, iteration of this privileged scaffold: (4-Ethylpiperidin-4-yl)methanol. This tertiary alcohol, bearing an ethyl group at the C4 position, presents a unique three-dimensional vector for molecular elaboration, offering medicinal chemists a powerful tool to navigate the complexities of drug design.

This in-depth technical guide will provide a comprehensive overview of the (4-Ethylpiperidin-4-yl)methanol core, from its synthesis and functionalization to its application in the development of novel therapeutics targeting a range of challenging diseases, including central nervous system (CNS) disorders, pain, and cancer. We will explore the nuanced structure-activity relationships (SAR) that govern the biological activity of its derivatives and provide detailed, field-proven protocols for their synthesis and evaluation.

I. The Synthetic Keystone: Assembling the (4-Ethylpiperidin-4-yl)methanol Core

Proposed Synthetic Pathway

The synthesis of (4-Ethylpiperidin-4-yl)methanol can be efficiently achieved in three key stages, starting from 4-piperidone. The piperidine nitrogen must be protected to prevent unwanted side reactions during the introduction of the ethyl and hydroxymethyl functionalities. A benzyl group is an ideal protecting group as it is stable under the reaction conditions and can be readily removed in the final step.

Caption: Proposed synthetic routes to (4-Ethylpiperidin-4-yl)methanol.

Experimental Protocols

Stage 1: Synthesis of N-Benzyl-4-piperidone

This initial step protects the reactive secondary amine of 4-piperidone, directing subsequent reactions to the C4 position.

-

Materials: 4-piperidone hydrochloride hydrate, potassium carbonate (K2CO3), benzyl bromide, acetonitrile.

-

Procedure:

-

To a solution of 4-piperidone hydrochloride hydrate in acetonitrile, add potassium carbonate in portions with vigorous stirring.

-

Add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-4-piperidone as a pale yellow oil.[3]

-

Stage 2: Synthesis of 1-Benzyl-4-ethyl-4-hydroxymethylpiperidine via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, which allows for the direct and efficient introduction of the ethyl group at the C4 position.[4][5]

-

Materials: N-benzyl-4-piperidone, magnesium turnings, ethyl bromide, anhydrous tetrahydrofuran (THF), ammonium chloride solution (saturated).

-

Procedure:

-

Prepare the ethylmagnesium bromide Grignard reagent by adding a solution of ethyl bromide in anhydrous THF to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere. Gentle heating may be required to initiate the reaction.

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise to the Grignard reagent with stirring, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-ethyl-4-hydroxypiperidine.

-

Stage 3: Reduction of an Intermediate Ester to (4-Ethylpiperidin-4-yl)methanol

The final step involves the reduction of an ester intermediate to the desired primary alcohol.

-

Materials: The crude product from Stage 2, ethyl chloroformate, pyridine, lithium aluminum hydride (LiAlH4), anhydrous THF.

-

Procedure:

-

Dissolve the crude 1-benzyl-4-ethyl-4-hydroxypiperidine in anhydrous THF and cool to 0 °C.

-

Add pyridine, followed by the dropwise addition of ethyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until complete by TLC.

-

Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

The resulting crude carbamate is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in anhydrous THF at 0 °C.[6]

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting precipitate is filtered off, and the filtrate is concentrated to yield the final product, (4-Ethylpiperidin-4-yl)methanol. Purification can be achieved by vacuum distillation or crystallization.

-

II. A Scaffold for Diverse Biological Targets

The (4-Ethylpiperidin-4-yl)methanol core offers a unique combination of a rigid piperidine ring, which can orient substituents in a defined three-dimensional space, and a flexible hydroxymethyl group that can act as a hydrogen bond donor or be further functionalized. The ethyl group at the C4 position provides a lipophilic pocket-filling moiety that can enhance binding affinity and selectivity. These features make it an attractive scaffold for targeting a variety of biological entities.

A. Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established feature in many CNS-active drugs due to its ability to impart favorable properties for blood-brain barrier penetration.[2] The (4-Ethylpiperidin-4-yl)methanol core, and its close analogs, have shown significant promise in the development of ligands for CNS targets.

-

Sigma-1 (σ1) Receptor Ligands: The ethyl-piperidin-4-ylmethyl-amine scaffold, a close analog of our core, has been successfully incorporated into potent and selective ligands for the sigma-1 receptor.[7] This receptor is a unique ligand-regulated molecular chaperone implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases and pain.[7] The piperidine nitrogen allows for the introduction of various substituents to modulate affinity and selectivity, while the core structure can be elaborated to interact with key residues in the receptor's binding site.

B. Opioid Receptor Modulators

The 4-substituted piperidine motif is a classic pharmacophore in opioid receptor ligands. The orientation of the substituent at the C4 position is critical for receptor subtype selectivity and agonist versus antagonist activity.

-

Structure-Activity Relationships: Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the size and nature of the 4-alkyl substituent significantly influence opioid receptor binding and functional activity.[8] The (4-Ethylpiperidin-4-yl)methanol scaffold provides a platform to explore these relationships further. The ethyl group can occupy a hydrophobic pocket in the receptor, while the hydroxymethyl group can be functionalized to interact with polar residues or to attach larger pharmacophoric groups. The pure opioid receptor antagonist activity of some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been attributed to the equatorial orientation of the 4-aryl group, highlighting the importance of stereochemistry in this class of compounds.[9]

C. Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The piperidine ring is frequently employed in kinase inhibitors to provide a vector for orienting pharmacophoric groups towards the ATP-binding site or allosteric pockets.

-

AKT Inhibitors: A series of AKT inhibitors incorporating a piperidin-4-yl side chain have been designed and synthesized, with some demonstrating high inhibitory activity against AKT1 and potent anti-proliferative effects in cancer cell lines.[10] The (4-Ethylpiperidin-4-yl)methanol scaffold can be readily incorporated into such designs, with the hydroxymethyl group providing a handle for further derivatization to optimize potency and selectivity.

III. Navigating the Biological Landscape: Key Experimental Workflows

The successful development of drug candidates based on the (4-Ethylpiperidin-4-yl)methanol scaffold necessitates a robust suite of biological assays to characterize their activity and properties.

A. Opioid Receptor Binding and Functional Assays

Determining the affinity and functional activity of new compounds at opioid receptors is a critical first step.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

-

Materials: Cell membranes expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor; radioligand (e.g., [3H]DAMGO for μ, [3H]Naltrindole for δ, [3H]U69,593 for κ); test compounds; non-specific binding ligand (e.g., naloxone); filtration apparatus.

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: [35S]GTPγS Functional Assay for Opioid Receptor Agonism

This assay measures the ability of a compound to activate G-protein signaling downstream of the opioid receptor.

-

Materials: Cell membranes expressing the opioid receptor of interest; [35S]GTPγS; GDP; test compounds; agonist control (e.g., DAMGO).

-

Procedure:

-

Incubate cell membranes with GDP and varying concentrations of the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

After incubation, terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Data is expressed as a percentage of the maximal stimulation produced by a full agonist.

-

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment (Biased Agonism)

This assay is used to determine if an agonist is "biased" towards G-protein signaling over β-arrestin recruitment, a property that may lead to safer opioids.[11][12]

-

Materials: Cells co-expressing the opioid receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP).

-

Procedure:

-

Treat the cells with varying concentrations of the test compound.

-

Add the luciferase substrate, coelenterazine.

-

Measure the light emission at wavelengths corresponding to both Rluc and GFP.

-

The BRET ratio (GFP emission / Rluc emission) is a measure of the proximity of the receptor and β-arrestin, indicating recruitment.

-

Caption: Workflow for opioid receptor characterization.

B. Kinase Inhibition Assays

Evaluating the inhibitory activity of compounds against specific kinases is essential for developing targeted therapies.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the degree of kinase inhibition.[13]

-

Materials: Purified kinase; kinase-specific substrate; ATP; test compounds; ADP-Glo™ reagents.

-

Procedure:

-

Incubate the kinase with its substrate, ATP, and varying concentrations of the test compound.

-

Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ Reagent.

-

Convert the ADP produced to ATP and measure the light output using a luciferase/luciferin reaction.

-

A lower light signal indicates greater kinase inhibition.

-

Protocol 5: Cellular Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[14]

-

Materials: Cancer cell line of interest; test compounds; primary antibody against the phosphorylated substrate; secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore); lysis buffer.

-

Procedure:

-

Treat the cells with varying concentrations of the test compound.

-

Lyse the cells and quantify the total protein concentration.

-

Perform a Western blot or ELISA to detect the levels of the phosphorylated substrate.

-

A decrease in the phosphorylation signal indicates inhibition of the kinase pathway.

-

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. pure.skku.edu [pure.skku.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]

- 8. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of (4-Ethylpiperidin-4-yl)methanol

Introduction: Strategic Overview

(4-Ethylpiperidin-4-yl)methanol is a valuable building block in medicinal chemistry, featuring a quaternary carbon center that imparts unique conformational constraints in drug candidates. Its synthesis from the commercially available ethyl 4-piperidinecarboxylate is a non-trivial process that requires a strategic, multi-step approach. A direct conversion is not feasible due to the chemoselectivity challenges of manipulating the C4 position.

This application note details a robust four-step synthetic pathway designed for high fidelity and scalability. The core strategy involves:

-

N-Protection: Masking the reactive secondary amine of the piperidine ring to prevent interference in subsequent base- and nucleophile-mediated reactions.

-

α-Alkylation: Creation of the critical quaternary carbon center at the C4 position via enolate chemistry.

-

Ester Reduction: Conversion of the carboxylate ester to the primary alcohol functionality using a powerful hydride reducing agent.

-

N-Deprotection: Removal of the protecting group to yield the final target molecule.

This guide provides not only a step-by-step protocol but also delves into the chemical principles and mechanistic rationale behind each transformation, offering researchers a comprehensive understanding of the process.

Chemical Theory and Mechanistic Insights

The chosen synthetic route is predicated on a logical sequence of transformations, each addressing a specific chemical challenge.

The Imperative of N-Protection

The piperidine nitrogen contains an acidic proton (pKa ~11) which is incompatible with the strongly basic and nucleophilic reagents used in later steps. For instance, the strong base required for α-alkylation (LDA) and the Grignard or organolithium reagents would be quenched by this acidic proton. Therefore, the first step is to protect the nitrogen, typically with a group that is stable to the reaction conditions and can be removed cleanly at the end of the synthesis. The benzyl (Bn) group is an ideal choice due to its stability and its facile removal via catalytic hydrogenation.

α-Alkylation: Forging the Quaternary Center

The key bond-forming step is the α-alkylation of the ester. This reaction proceeds via an enolate intermediate. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon (the C4 position of the piperidine ring). The resulting lithium enolate is then treated with an electrophile, ethyl iodide, which undergoes an SN2 reaction to form the new carbon-carbon bond, thus creating the desired quaternary center. The use of a polar aprotic solvent like THF and cryogenic temperatures (-78 °C) is critical to ensure the stability of the enolate and prevent side reactions.

Ester Reduction with Lithium Aluminum Hydride (LiAlH₄)

With the ethyl group installed, the ester functionality is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[1] Unlike weaker reducing agents such as sodium borohydride, LiAlH₄ can efficiently reduce esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to furnish the primary alcohol upon acidic workup. Due to its extreme reactivity with protic solvents, this reaction must be conducted under strictly anhydrous conditions.[1][2]

N-Deprotection: Catalytic Hydrogenation

The final step is the removal of the N-benzyl protecting group. This is most effectively and cleanly achieved by catalytic hydrogenolysis. The reaction is typically performed under an atmosphere of hydrogen gas using a palladium on carbon (Pd/C) catalyst. The benzyl group is cleaved, releasing toluene as a byproduct and yielding the final product, (4-ethylpiperidin-4-yl)methanol.

Visualized Synthetic Workflow

The overall synthetic pathway is summarized in the workflow diagram below.

Caption: Four-step synthesis of the target molecule.

Detailed Experimental Protocols

Prerequisite: All glassware must be oven-dried or flame-dried before use, and all reactions involving anhydrous conditions should be performed under an inert atmosphere (Nitrogen or Argon).[3]

Step 1: N-Benzylation of Ethyl 4-piperidinecarboxylate

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 4-piperidinecarboxylate | 157.21 | 50.0 | 7.86 g |

| Benzyl Bromide (BnBr) | 171.04 | 55.0 (1.1 eq) | 6.6 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 100 (2.0 eq) | 13.8 g |

| Acetonitrile (anhydrous) | 41.05 | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-piperidinecarboxylate, potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension and add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes.

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the oil by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to yield N-benzyl ethyl 4-piperidinecarboxylate as a colorless oil.

Step 2: α-Ethylation of N-Benzyl Ethyl 4-piperidinecarboxylate

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Benzyl Ethyl 4-piperidinecarboxylate | 247.34 | 40.0 | 9.89 g |

| Lithium Diisopropylamide (LDA), 2.0 M in THF | - | 48.0 (1.2 eq) | 24.0 mL |

| Ethyl Iodide (EtI) | 155.97 | 60.0 (1.5 eq) | 4.8 mL |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 250 mL |

Procedure:

-

Add N-benzyl ethyl 4-piperidinecarboxylate to a 500 mL flame-dried, three-necked flask under an inert atmosphere. Dissolve it in 150 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the 2.0 M LDA solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange indicates enolate formation. Stir for 1 hour at -78 °C.

-

Add ethyl iodide dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (gradient elution: 5% to 25% ethyl acetate in hexanes) to obtain N-benzyl ethyl 4-ethylpiperidine-4-carboxylate.

Step 3: LiAlH₄ Reduction to N-Benzyl-(4-ethylpiperidin-4-yl)methanol

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Benzyl Ethyl 4-ethylpiperidine-4-carboxylate | 275.39 | 30.0 | 8.26 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 45.0 (1.5 eq) | 1.71 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 200 mL |

Procedure:

-

To a 500 mL flame-dried, three-necked flask under an inert atmosphere, add LiAlH₄ powder.

-

Carefully add 100 mL of anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice-water bath.

-

Dissolve the starting ester in 100 mL of anhydrous THF and add this solution to the LiAlH₄ suspension dropwise via an addition funnel over 1 hour.[4]

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.[4]

-

Cool the reaction back down to 0 °C and carefully quench it by the sequential, dropwise addition of:

-

1.7 mL of water

-

1.7 mL of 15% aqueous NaOH solution

-

5.1 mL of water

-

-

Stir the resulting white suspension vigorously at room temperature for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purify by column chromatography.

Step 4: Debenzylation to (4-Ethylpiperidin-4-yl)methanol

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Benzyl-(4-ethylpiperidin-4-yl)methanol | 233.36 | 25.0 | 5.83 g |

| Palladium on Carbon (10% Pd/C) | - | - | ~580 mg (10 wt%) |

| Methanol (MeOH) | 32.04 | - | 150 mL |

| Hydrogen Gas (H₂) | 2.02 | - | 1 atm (balloon) |

Procedure:

-

Dissolve the N-benzyl intermediate in methanol in a 250 mL flask.

-

Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 18-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Wet the filter cake with water before disposal.

-

Concentrate the filtrate under reduced pressure to yield (4-ethylpiperidin-4-yl)methanol as a white solid or viscous oil.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis Technique | Expected Results for (4-Ethylpiperidin-4-yl)methanol (C₈H₁₇NO) |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.45 (s, 2H, -CH ₂OH), 2.90-2.75 (m, 2H), 2.70-2.55 (m, 2H), 2.40 (br s, 2H, -NH and -OH ), 1.50-1.35 (m, 4H), 1.30 (q, J=7.5 Hz, 2H, -CH ₂CH₃), 0.85 (t, J=7.5 Hz, 3H, -CH₂CH ₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 70.1 (-C H₂OH), 45.2 (piperidine C2/C6), 38.5 (piperidine C4), 32.8 (piperidine C3/C5), 30.5 (-C H₂CH₃), 8.2 (-CH₂C H₃) |

| FT-IR (ATR) | 3350-3100 cm⁻¹ (broad, O-H, N-H stretch), 2930, 2850 cm⁻¹ (C-H stretch), 1040 cm⁻¹ (C-O stretch) |

| Mass Spec (ESI+) | m/z 144.14 [M+H]⁺ |

Safety Precautions and Waste Disposal

This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

-

Benzyl Bromide: Lachrymatory and corrosive. Handle only in a chemical fume hood.

-

Lithium Diisopropylamide (LDA): Highly reactive and corrosive base. Reacts with moisture. Handle under an inert atmosphere.

-

Ethyl Iodide: Toxic and a potential carcinogen. Avoid inhalation and skin contact.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2] Never grind LiAlH₄ pellets.[5] Quench reactions slowly and behind a blast shield.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure there are no ignition sources. The Pd/C catalyst is pyrophoric upon exposure to air, especially when dry. Quench the catalyst with water immediately after filtration.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

-

Waste Disposal: All organic waste should be collected in designated halogenated or non-halogenated solvent waste containers. Quenched LiAlH₄ and Pd/C catalyst should be disposed of according to institutional guidelines for reactive waste.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 2 (Alkylation) | Incomplete enolate formation (impure LDA or wet solvent). | Use freshly titrated LDA. Ensure all glassware and solvents are scrupulously dry. |

| Enolate decomposition at higher temperatures. | Maintain the reaction temperature at -78 °C during LDA and ethyl iodide addition. | |

| Incomplete reduction in Step 3 | Insufficient LiAlH₄. | Use a larger excess of LiAlH₄ (e.g., 2.0 eq). Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. |

| Difficult workup after LiAlH₄ reduction | Formation of a gelatinous aluminum salt precipitate. | Strictly follow the Fieser workup procedure (sequential addition of H₂O, NaOH(aq), and H₂O) to ensure a granular, easily filterable precipitate. |

| Incomplete deprotection in Step 4 | Deactivated catalyst. | Use fresh Pd/C catalyst. Ensure the system is properly purged of air. Increase hydrogen pressure if possible. |

References

-

American Chemical Society. (n.d.). Grignard Reaction. ACS Division of Chemical Health & Safety. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Devarasetty, M., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-778. Retrieved from [Link]

-

Patel, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. Retrieved from [Link]

-

European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. EP 3215489B1. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Introduction: The Analytical Challenge of a Non-Chromophoric Polar Analyte

An Application Note and Protocol for the HPLC Purity Analysis of (4-Ethylpiperidin-4-yl)methanol

(4-Ethylpiperidin-4-yl)methanol is a substituted piperidine derivative that serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a fundamental heterocyclic structure found in a wide range of pharmaceutical compounds.[1] As with any intermediate used in drug manufacturing, ensuring its purity is paramount to the safety and efficacy of the final API.[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and selectivity.[3][4]

However, (4-Ethylpiperidin-4-yl)methanol presents two significant analytical challenges. First, its molecular structure lacks a suitable UV-absorbing chromophore, rendering detection by standard HPLC-UV methods difficult and insensitive.[5] Second, its high polarity, owing to the piperidine nitrogen and the primary alcohol group, results in poor retention on traditional reversed-phase (RP-HPLC) columns.[6][7]

This application note presents a comprehensive guide for researchers and drug development professionals to establish a robust HPLC method for the purity analysis of (4-Ethylpiperidin-4-yl)methanol. We will explore two primary strategies: a direct method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, and an alternative method involving pre-column derivatization for UV detection. The protocols are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Principle of Analysis: Selecting the Optimal Chromatographic and Detection Strategy

The successful analysis of (4-Ethylpiperidin-4-yl)methanol hinges on making informed choices for both the separation mode and the detection technique. The logical flow for this decision-making process is outlined below.

Caption: Logic for selecting the optimal analytical method.

Chromatographic Mode: HILIC as the Preferred Technique

While RP-HPLC is the most common separation technique, its effectiveness is limited for highly polar compounds which often elute in or near the solvent front with poor retention.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[9] This mechanism provides excellent retention for polar compounds like (4-Ethylpiperidin-4-yl)methanol, making HILIC the recommended separation mode.[10][11]

Detection Method: The Advantage of Universal Detectors

Given the absence of a chromophore, direct UV detection is not feasible. The two most suitable detection methods are:

-

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): These are "universal" aerosol-based detectors that do not require an analyte to have a chromophore.[5][12] The HPLC eluent is first nebulized into an aerosol, and the mobile phase is evaporated, leaving behind particles of the non-volatile analyte.[13] In ELSD, a light source illuminates these particles, and the scattered light is measured.[14] In CAD, the particles are charged via a corona discharge, and the total charge is measured by an electrometer.[5][15] Both techniques are compatible with gradient elution and volatile mobile phase buffers (e.g., ammonium formate), making them ideal for impurity profiling.[5][13] CAD is often considered to provide a more consistent response across a wide range of analytes.[16]

-

Pre-Column Derivatization with UV Detection: This traditional approach involves chemically modifying the analyte to attach a UV-absorbing tag. For piperidine-containing compounds, reagents like 4-toluenesulfonyl chloride can be used to form a derivative that is detectable by a standard HPLC-UV system.[1][17] While effective, this method adds complexity, requires validation of the derivatization reaction itself, and may introduce additional impurities.[18]

For its directness, simplicity, and broad applicability, this guide will focus on a primary method using HILIC coupled with Charged Aerosol Detection (CAD) .

Primary Protocol: HILIC-CAD Method for Purity Determination

This protocol provides a robust method for the direct quantitative analysis of (4-Ethylpiperidin-4-yl)methanol and its non-volatile impurities.

Instrumentation, Reagents, and Materials

-

Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

-

Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (HPLC grade or higher)

-

Water (Type I, 18.2 MΩ·cm)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Nitrogen gas supply for CAD (high purity)

-

-

Reference Standard: (4-Ethylpiperidin-4-yl)methanol of known purity.

Chromatographic Conditions

The following conditions are a validated starting point and may be optimized as needed.

| Parameter | Recommended Setting | Rationale |

| Column | Amide-based HILIC Column (e.g., 150 x 4.6 mm, 3 µm) | Provides excellent retention and peak shape for polar amines and alcohols.[19] |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Volatile buffer system, compatible with CAD, provides good peak shape. |

| Mobile Phase B | Acetonitrile | The strong (weak eluting) solvent in HILIC mode. |

| Gradient Program | 0-1 min: 95% B; 1-10 min: 95% to 70% B; 10-12 min: 70% B; 12.1-15 min: 95% B (re-equilibration) | A gradient is essential for separating impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Can be adjusted based on sample concentration and detector sensitivity. |

| CAD Settings | Evaporation Temp: 35-50 °C; Gas Pressure: 35 psi | Optimize based on manufacturer's recommendations for mobile phase composition.[20] |

Preparation of Solutions

-

Mobile Phase A Preparation: Accurately weigh 0.63 g of ammonium formate into a 1 L volumetric flask. Add approximately 900 mL of water and dissolve. Add 1.0 mL of formic acid, then dilute to volume with water.

-

Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of (4-Ethylpiperidin-4-yl)methanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

-

Sample (Test) Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample to be tested.

Experimental Protocol: Step-by-Step

-

System Setup: Equilibrate the HPLC-CAD system with the initial mobile phase conditions (95% B) until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the diluent (50:50 Acetonitrile/Water) as a blank to ensure no interfering peaks are present.

-

Make five replicate injections of the Reference Standard Solution (0.5 mg/mL).

-

Verify that the system suitability criteria are met before proceeding with sample analysis.

-

-

Analysis Sequence:

-

Inject the blank.

-

Inject the Reference Standard Solution.

-

Inject the Sample Solution in duplicate.

-

Inject the Reference Standard Solution again to bracket the samples.

-

-

Data Processing:

-

Integrate all peaks in the chromatograms for the standard and sample solutions, disregarding any peaks from the blank.

-

Calculate the purity of the (4-Ethylpiperidin-4-yl)methanol sample using the area percent method.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Identify and quantify any specified or unspecified impurities relative to the main peak area.

-

System Suitability Criteria

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration.[21] |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and detection system. |

Protocol for Method Validation (ICH Q2(R1) Guidelines)

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[22][23][24]

Caption: Overall workflow for the HPLC purity analysis.

Validation Experiments

-

Specificity:

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[25]

-

Protocol:

-

Analyze a blank (diluent) to show no interference.

-

Analyze the reference standard and the test sample.

-

If available, spike the test sample with known related substances to demonstrate resolution between the main peak and these impurities.

-

Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample. Analyze the stressed samples to ensure that degradation products are resolved from the main peak.

-

-

-

Linearity:

-

Objective: To demonstrate a proportional relationship between the detector response and the analyte concentration over the working range.

-

Protocol:

-

Prepare a series of at least five solutions of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.25, 0.5, 0.75, 1.0 mg/mL).

-

Inject each solution in triplicate.

-

Plot the average peak area versus concentration. For non-linear detectors like CAD, a power function or logarithmic transformation may be necessary to achieve linearity.[20]

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

-

-

-

Accuracy (as Recovery):

-

Objective: To determine the closeness of the test results to the true value.

-

Protocol:

-

Prepare a sample solution of known concentration.

-

Spike the sample with the reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the test concentration).

-

Prepare each level in triplicate and analyze.

-

Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

-

-

-

Precision:

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[24]

-

Protocol:

-

Repeatability (Intra-assay precision): Prepare and analyze six independent test samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Calculate the %RSD of the purity values.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies. The overall %RSD should be within acceptable limits (typically ≤ 2.0%).

-

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

-

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[25]

-

Protocol:

-

Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≈ 3, and LOQ is where S/N ≈ 10.

-

Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.

-

Confirm the LOQ by preparing and injecting a solution at the determined LOQ concentration and verifying that the precision (%RSD) and accuracy (%Recovery) are acceptable.

-

-

-

Robustness:

-

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

-

Protocol:

-

Introduce small variations to the method parameters, one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units, by adjusting formic acid)

-

Organic content in the mobile phase (± 2%)

-

-

Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the final purity result. The results should remain within the acceptance criteria.

-

-

Conclusion

The purity of pharmaceutical intermediates like (4-Ethylpiperidin-4-yl)methanol is a critical quality attribute that demands a reliable and robust analytical method. Due to the analyte's high polarity and lack of a UV chromophore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector such as a Charged Aerosol Detector (CAD) is the superior analytical strategy. This approach avoids the complexities of derivatization while providing excellent retention and sensitive detection. The detailed protocol and validation procedures provided in this application note, based on ICH guidelines, offer a comprehensive framework for scientists to implement a scientifically sound and defensible method for routine quality control and regulatory submissions.

References

-

Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

-

LabTech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

-

PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

-

American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

-

Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

-

ResearchGate. (2024, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

-

LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

-

LCGC. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

-

Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

-

International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

-

Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 167-173. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

-

Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 849-864. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

-

LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

-

Kuo, C. C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 1. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]

- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 7. Polar Compounds | SIELC Technologies [sielc.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 13. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 14. peakscientific.com [peakscientific.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 24. database.ich.org [database.ich.org]

- 25. fda.gov [fda.gov]

GC-MS Protocol for the Characterization of (4-Ethylpiperidin-4-yl)methanol: A Derivatization-Based Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethylpiperidin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its characterization is crucial for ensuring purity, identifying process-related impurities, and controlling quality in drug substance manufacturing. However, the inherent chemical properties of this molecule—namely the presence of a polar primary alcohol and a basic secondary amine—present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a comprehensive, field-proven protocol for the robust characterization of (4-Ethylpiperidin-4-yl)methanol. We address the analytical hurdles through a validated silylation derivatization strategy, enabling excellent chromatographic peak shape, thermal stability, and definitive mass spectral identification. This guide details the causality behind experimental choices, a step-by-step methodology, and a framework for method validation in accordance with ICH guidelines.

The Analytical Challenge: Understanding the Analyte

The molecular structure of (4-Ethylpiperidin-4-yl)methanol dictates its behavior in a GC system. The molecule contains two active hydrogen sites: one on the hydroxyl (-OH) group and one on the amine (-NH) group. These functional groups are capable of strong hydrogen bonding, which leads to several analytical difficulties.

Causality of Analytical Issues:

-

Low Volatility: Strong intermolecular hydrogen bonds increase the boiling point of the compound, making it difficult to vaporize in the GC inlet without excessively high temperatures.

-

Poor Peak Shape: Residual polar sites within the GC inlet liner and on the column's stationary phase can interact with the analyte's active hydrogens. This causes significant peak tailing, which compromises resolution and reduces the accuracy of quantification.

-

Thermal Instability: The high temperatures required for direct analysis can lead to thermal degradation of the analyte, resulting in the formation of artifacts and an inaccurate purity profile.

These challenges necessitate a chemical modification of the analyte to block the active hydrogen sites, thereby improving its chromatographic properties.

Table 1: Physicochemical Properties of (4-Ethylpiperidin-4-yl)methanol

| Property | Value | Source / Rationale |

| Molecular Formula | C₈H₁₇NO | --- |

| Molecular Weight | 143.23 g/mol | Calculated |

| Key Functional Groups | Primary Alcohol, Secondary Amine (Piperidine) | Structural Analysis |

| Hydrogen Bond Donors | 2 | PubChem (Analog)[3] |

| Hydrogen Bond Acceptors | 2 | PubChem (Analog)[3] |

| Predicted Boiling Point | High (relative to non-polar analogs) | Due to hydrogen bonding[4][5] |

| Polarity | High | Due to -OH and -NH groups |

The Strategic Solution: Silylation Derivatization

To overcome the limitations of direct injection, a derivatization step is essential. Silylation is the preferred method for compounds containing hydroxyl and amine groups.[6] This reaction replaces the active, polar protons on these groups with a non-polar trimethylsilyl (TMS) group.

The Mechanism of Action: The most common and effective silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the reagent, especially for hindered groups. The reaction proceeds by nucleophilic attack of the alcohol and amine on the silicon atom of the silylating agent, forming a stable, volatile TMS-ether and TMS-amine, respectively.

Why this works:

-

Increased Volatility: The replacement of a polar O-H or N-H bond with a non-polar O-Si(CH₃)₃ or N-Si(CH₃)₃ bond eliminates hydrogen bonding, significantly lowering the boiling point of the analyte.[8]

-

Improved Peak Shape: The derivatized molecule is less polar and has no active hydrogens to interact with the GC system, resulting in sharp, symmetrical Gaussian peaks.

-

Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds.

-

Informative Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification.

Caption: Logical workflow demonstrating the necessity of derivatization.

Detailed Application Protocol

This protocol provides a robust starting point for the analysis. Instrument parameters may require minor optimization based on the specific GC-MS system used.

Materials and Reagents

-